molecular formula C11H18O3 B1582267 methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate CAS No. 94089-47-1

methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate

Cat. No.: B1582267
CAS No.: 94089-47-1
M. Wt: 198.26 g/mol
InChI Key: XGGLSYONGRFBDO-LLVKDONJSA-N
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Description

Methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings. This particular compound features a cyclohexyl ring with a ketone group and a propanoate ester group, making it a versatile molecule in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate typically involves the esterification of 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoic acid with methanol in the presence of an acid catalyst. Common catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action for methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate largely depends on its functional groups. The ester group can undergo hydrolysis, releasing the carboxylic acid and alcohol, which can further participate in various biochemical pathways. The ketone group can be reduced or involved in keto-enol tautomerism, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate stands out due to its cyclohexyl ring with a ketone group, providing unique reactivity and potential for diverse applications in synthesis and research .

Properties

IUPAC Name

methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-11(8-6-10(13)14-2)7-4-3-5-9(11)12/h3-8H2,1-2H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGLSYONGRFBDO-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1=O)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCCCC1=O)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357427
Record name Methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94089-47-1
Record name Methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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